8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound characterized by its unique structure, which consists of a pyridazine ring fused with an imidazole moiety. The molecular formula is and it has a molecular weight of 232.47 g/mol. This compound is notable for its potential applications in pharmaceuticals and research due to its unique chemical properties and biological activities .
The core structure of 8-BCIP contains an imidazo[1,2-b]pyridazine ring system, a class of heterocyclic compounds (compounds with ring structures containing atoms other than carbon) known for their diverse biological activities []. Research on other imidazo-based heterocycles has shown potential as anti-cancer agents, enzyme inhibitors, and antimicrobials [, ]. This suggests 8-BCIP could be a starting point for developing novel drugs with similar properties.
The presence of bromine and chlorine atoms on the imidazo[1,2-b]pyridazine ring system makes 8-BCIP susceptible to further chemical modifications. By replacing these halogen atoms with other functional groups, researchers can create new analogues with potentially different or enhanced biological properties []. This strategy is commonly used in medicinal chemistry to optimize drug candidates.
The structure of 8-BCIP could also be useful as a building block for the synthesis of larger cyclic molecules (macrocycles). Macrocycles have gained significant interest in drug discovery due to their ability to bind to specific targets with high affinity and selectivity []. By incorporating 8-BCIP into a macrocyclic structure, researchers might create novel molecules with improved therapeutic potential.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride exhibits significant biological activity. Research indicates that it may possess:
The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride can be achieved through several methods:
The compound has several applications:
Studies on 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride have focused on its interactions with biological macromolecules:
Several compounds share structural similarities with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 0.91 | Methyl group at position 2 enhances lipophilicity |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 0.77 | Bromine substitution at position 3 alters reactivity |
| 6-Chloroimidazo[1,2-b]pyridazine | 0.84 | Lacks bromine; simpler structure may lead to different activity |
| 3,6-Dichloroimidazo[1,2-b]pyridazine | 0.77 | Two chlorine substituents increase potential reactivity |
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | 0.80 | Methylation at position 3 affects binding properties |
These compounds illustrate the diversity within the imidazo-pyridazine family while showcasing the distinctive features of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride that may contribute to its unique biological activities and potential applications in drug development.
The physicochemical characterization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride represents a critical aspect of understanding its behavior under various environmental conditions. This heterocyclic compound, with molecular formula C₆H₄BrCl₂N₃ and molecular weight 268.92 g/mol, exhibits unique properties derived from its imidazo[1,2-b]pyridazine core structure substituted with bromine and chlorine atoms [1] [2].
The thermodynamic stability of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride encompasses both thermal decomposition characteristics and phase transition behaviors, which are fundamental to understanding its stability profile under varying temperature conditions.
Thermogravimetric analysis and differential scanning calorimetry provide complementary information about the thermal stability and decomposition pathways of imidazo[1,2-b]pyridazine derivatives. While specific thermogravimetric analysis data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is limited in the literature, studies on related compounds provide valuable insights into expected thermal behavior patterns [3] [4].
The thermal decomposition of halogenated imidazo[1,2-b]pyridazine compounds typically follows a multi-step process. Based on safety data sheet information for ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, thermal decomposition generates hazardous products including carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides [5]. This decomposition pattern suggests that the thermal breakdown involves both organic matrix degradation and halogen elimination.
For the base compound 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, the melting point has been reported as 100-105°C [6], indicating relatively moderate thermal stability. The presence of the hydrochloride salt form may influence the thermal profile by potentially lowering the initial decomposition temperature due to the volatility of hydrogen chloride.
Differential scanning calorimetry studies on related imidazo[1,2-b]pyridazine derivatives have shown characteristic endothermic transitions corresponding to melting events, followed by exothermic decomposition processes at higher temperatures [4]. The thermal stability of these compounds is generally enhanced by the aromatic nature of the heterocyclic system but compromised by the presence of halogen substituents, which can act as leaving groups during thermal stress.
Phase transition behavior of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride involves both solid-state polymorphism and thermal transitions. The compound exists as a solid at room temperature with storage recommendations indicating stability under ambient conditions when properly sealed [7].
The hydrochloride salt formation introduces additional complexity to the phase behavior compared to the parent base compound. Salt formation typically results in altered crystal packing arrangements and potentially different polymorphic forms. While specific polymorphic data for this compound is not extensively documented, related crystalline forms of imidazo[1,2-b]pyridazine derivatives have shown multiple solid-state forms with distinct thermal properties [8] [9].
The phase transition behavior is influenced by the presence of both organic and inorganic components in the hydrochloride salt. The hydrogen chloride component may contribute to hygroscopic behavior, as indicated by storage recommendations emphasizing dry conditions [7]. This hygroscopicity can affect the stability and phase behavior under varying humidity conditions.
The solubility profile and partition coefficient determination for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride provide essential information for understanding its bioavailability and environmental fate characteristics.
The pH-dependent solubility of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride reflects the ionization behavior of the imidazo[1,2-b]pyridazine system. The parent imidazo[1,2-b]pyridazine scaffold exhibits basic properties with a predicted pKa of approximately 5.30 [10], indicating that the compound will exist predominantly in its protonated form under physiological pH conditions.
Studies on related imidazo[1,2-b]pyridazine derivatives have demonstrated significant pH-dependent solubility variations. For example, compounds in this class have shown solubility ranges from less than 5 μM at pH 6.5 to over 200 μM depending on substituent patterns [11] [12]. The presence of halogen substituents typically reduces aqueous solubility compared to unsubstituted analogs.
The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base, particularly at neutral and slightly basic pH values where the compound maintains its ionic character. However, specific solubility data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride across different pH conditions remains limited in the available literature.
The parent compound imidazo[1,2-b]pyridazine has been reported as soluble in dimethylformamide [13] [10], suggesting that the halogenated derivative may also exhibit good solubility in polar aprotic solvents. This solubility pattern is consistent with the heterocyclic nature of the compound and the presence of nitrogen atoms capable of hydrogen bonding interactions.
The octanol-water partition coefficient (LogP) determination for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride would follow established shake-flask methodology protocols as outlined in OECD guidelines [14]. The shake-flask method involves equilibrating the compound between pre-saturated octanol and water phases, followed by analytical determination of concentrations in both phases [15] [16].
For the related ethyl ester derivative 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a LogP value of 2.25 has been reported [17], indicating moderate lipophilicity. The hydrochloride salt form would be expected to exhibit lower lipophilicity due to its ionic character, potentially resulting in a LogP value in the range of 1.5 to 2.5.
The presence of bromine and chlorine substituents contributes to the lipophilic character of the molecule, while the nitrogen atoms in the heterocyclic system and the hydrochloride salt formation provide hydrophilic character. This balance between lipophilic and hydrophilic components determines the overall partition behavior.
Computational predictions for related compounds suggest that halogenated imidazo[1,2-b]pyridazine derivatives exhibit LogP values typically ranging from 1.8 to 4.3, depending on substituent patterns [18]. The actual experimental determination would require careful attention to pH control and equilibration conditions to ensure accurate measurement of the partition coefficient.
The chemical reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride under different environmental conditions provides crucial information for stability assessment and handling protocols.
Hydrolytic stability assessment of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride involves evaluation of the compound's resistance to aqueous degradation under various pH conditions and temperatures. The imidazo[1,2-b]pyridazine core structure generally exhibits good hydrolytic stability due to its aromatic character and the stability of the fused ring system .
The presence of halogen substituents at the 6- and 8-positions may influence hydrolytic stability through electronic effects on the heterocyclic system. Electron-withdrawing halogens can potentially activate certain positions toward nucleophilic attack, although the specific substitution pattern in this compound appears to confer reasonable stability under normal conditions.
Studies on related imidazo[1,2-b]pyridazine derivatives have shown that the pyridazine ring system may enhance hydrolysis resistance compared to pyridine derivatives due to the presence of two nitrogen atoms in the six-membered ring . This enhanced stability is attributed to the electron-deficient nature of the pyridazine ring, which reduces susceptibility to nucleophilic attack.
The hydrochloride salt form may exhibit different hydrolytic behavior compared to the free base, particularly under alkaline conditions where deprotonation can occur. The compound is recommended for storage under dry conditions [7], suggesting some sensitivity to moisture, although this may be related to hygroscopic behavior rather than hydrolytic instability.
Photochemical degradation studies of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride would examine the compound's stability under ultraviolet and visible light exposure. The aromatic imidazo[1,2-b]pyridazine chromophore system exhibits absorption in the UV region, making photodegradation a relevant stability consideration [20].
The photodegradation of heterocyclic compounds typically involves multiple pathways including direct photolysis, photooxidation, and photosensitized reactions. For halogenated aromatics, carbon-halogen bond cleavage represents a primary photodegradation pathway, potentially generating free radicals that can initiate further degradation processes [20].
Related studies on imidazo[1,2-b]pyridazine derivatives have indicated susceptibility to photodegradation under UV light exposure, with degradation products potentially including dehalogenated analogs and ring-opened products [21] [22]. The specific photodegradation kinetics would depend on factors including light intensity, wavelength, oxygen availability, and solvent conditions.
The presence of both bromine and chlorine substituents may result in sequential photodegradation pathways, with the weaker carbon-bromine bond potentially cleaving preferentially under photochemical conditions. This selective photodegradation could be utilized for controlled modification of the compound's properties or could represent a stability concern requiring protective measures during storage and handling.
Storage recommendations for the compound include protection from light sources [7], indicating recognized photosensitivity. Quantitative photodegradation kinetics would require controlled irradiation studies with analytical monitoring of both parent compound disappearance and degradation product formation over time.
The photochemical behavior of the hydrochloride salt form may differ from the free base due to altered electronic properties and potential differences in aggregation behavior in solution. These factors would need consideration in comprehensive photostability assessments for pharmaceutical or research applications.